molecular formula C9H9BrFNO2 B13047833 (S)-3-Amino-3-(2-bromo-5-fluorophenyl)propanoicacidhcl

(S)-3-Amino-3-(2-bromo-5-fluorophenyl)propanoicacidhcl

Cat. No.: B13047833
M. Wt: 262.08 g/mol
InChI Key: ZXUNQKZNIDCSCQ-QMMMGPOBSA-N
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Description

(S)-3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the phenyl ring.

These reactions are carried out under controlled conditions to ensure the desired stereochemistry and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while substitution reactions can produce various substituted phenylpropanoic acids .

Scientific Research Applications

(S)-3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid hydrochloride has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromo-5-fluorophenyl)propanoic acid: Similar structure but lacks the amino group.

    2-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid: Similar structure but different stereochemistry.

    3-(2-Bromo-5-fluorophenyl)formamido propanoic acid: Contains a formamido group instead of an amino group.

Uniqueness

(S)-3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both bromine and fluorine atoms on the phenyl ring. This combination of features makes it particularly valuable for certain research and industrial applications.

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

(3S)-3-amino-3-(2-bromo-5-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H9BrFNO2/c10-7-2-1-5(11)3-6(7)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1

InChI Key

ZXUNQKZNIDCSCQ-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)[C@H](CC(=O)O)N)Br

Canonical SMILES

C1=CC(=C(C=C1F)C(CC(=O)O)N)Br

Origin of Product

United States

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